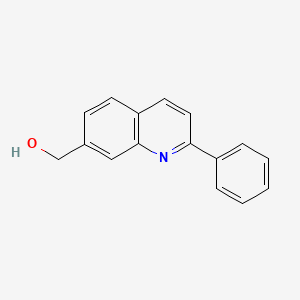

(2-Phenylquinolin-7-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylquinolin-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBAQKQRKRDVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622194 | |

| Record name | (2-Phenylquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361457-37-6 | |

| Record name | (2-Phenylquinolin-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-phenylquinoline (B181262) scaffold with a hydroxymethyl group at the 7-position. This molecule serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The 2-phenylquinoline core is a recognized pharmacophore, and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, plausible synthetic routes, and its relevance in targeting critical signaling pathways in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [1][2] |

| Molar Mass | 235.28 g/mol | [1] |

| CAS Number | 361457-37-6 | [1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other common organic solvents (Predicted). | N/A |

| pKa | Not available | N/A |

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the chemical structure and known spectral characteristics of the 2-phenylquinoline scaffold and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~9.0 - 7.5 | m | 10H | Aromatic protons (quinoline and phenyl rings) |

| ~4.8 | s | 2H | -CH₂-OH | |

| ~2.5 | br s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~160 - 120 | Aromatic carbons |

| ~65 | -CH₂-OH |

Infrared (IR) Spectroscopy

| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 (broad) | Alcohol |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H |

| C=C and C=N Stretch | 1600 - 1450 | Aromatic ring |

| C-O Stretch | 1260 - 1000 | Alcohol |

Mass Spectrometry (MS)

| Mass Spectrometry (Predicted) | m/z | Assignment |

| Molecular Ion (M⁺) | 235.10 | [M]⁺ |

| Base Peak | Varies with ionization method | Fragment ion |

Experimental Protocols

Proposed Synthesis: Reduction of 2-Phenylquinoline-7-carbaldehyde (B1452048)

A plausible and direct synthetic route to this compound is the reduction of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.

-

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

-

-

Procedure:

-

Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Caption: Synthetic workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.

Spectroscopic Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). The chemical shifts, integration, and multiplicity of the signals should be analyzed to confirm the presence of aromatic, methylene, and hydroxyl protons.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the alcohol and the C=C/C=N stretches for the aromatic rings.[4]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[5]

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Biological Context: Targeting the IGF-1R Signaling Pathway

The 2-phenylquinoline scaffold is a key component of molecules designed to inhibit various protein kinases involved in cell signaling pathways. Notably, derivatives of this compound have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of many cancers.[6][7]

Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[7][8]

-

PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, which phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation.[9]

-

Ras/MAPK Pathway: This pathway is mainly associated with cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the regulation of gene expression that drives cell cycle progression.[8]

Inhibitors based on the 2-phenylquinoline scaffold can block the ATP-binding site of the IGF-1R kinase domain, thereby preventing its activation and the subsequent downstream signaling events. This leads to the inhibition of tumor cell proliferation and can induce apoptosis.

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by 2-phenylquinoline derivatives.

References

- 1. chembk.com [chembk.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heraldopenaccess.us [heraldopenaccess.us]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

(2-Phenylquinolin-7-yl)methanol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of (2-Phenylquinolin-7-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles essential data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Chemical Information

This compound is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[3]

Physicochemical Properties

| Identifier | Value | Reference |

| CAS Number | 361457-37-6 | [1][4][5] |

| Molecular Formula | C₁₆H₁₃NO | [1][4] |

| Molar Mass | 235.28 g/mol | [1] |

| Purity | Typically ≥97% | [4] |

| Storage Condition | 2-8°C, Sealed in dry conditions | [1][5] |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.[6]

Experimental Workflow: Reduction of 2-Phenylquinoline-7-carbaldehyde

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol)

-

Sodium borohydride (B1222165) (NaBH₄) (0.31 g, 8.08 mmol, 2.0 eq)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Methanol (MeOH), anhydrous (20 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Phenylquinoline-7-carbaldehyde.[6]

-

Dissolution: Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL).[6]

-

Cooling: Cool the solution to 0°C in an ice bath.[6]

-

Reduction: Slowly add sodium borohydride in small portions over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[6]

-

Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).[6]

-

Workup: Perform a standard aqueous workup to quench the excess reducing agent and isolate the crude product.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).[6]

-

Isolation: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[6]

Chemical Analysis

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Reference Data for a Structurally Related Compound)

The following data is for a closely related 2-phenylquinoline (B181262) derivative and can serve as a reference for the expected spectral characteristics.[7]

| Technique | Observed Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.14 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.36-7.53 (m, 6H), 7.15-7.24 (m, 3H), 6.98 (d, J = 7.6 Hz, 2H), 4.12 (s, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.76, 146.65, 140.64, 139.98, 137.08, 132.55, 129.30, 129.20, 129.03, 128.90, 128.52, 128.32, 128.24, 127.57, 127.14, 126.53, 126.30, 39.14. |

| IR (KBr) | 3029, 2918, 2847, 1624, 1598, 1557, 1490, 1442, 1419, 1342, 1275, 1073, 1019, 920, 757, 696 cm⁻¹. |

| Mass Spec. (EI, m/z) | 295 [M]⁺. |

Experimental Protocols for Analysis

¹H NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.[8]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[8]

Note on Analysis: For complex aromatic regions in the ¹H NMR spectrum, 2D NMR experiments such as COSY are recommended for unambiguous assignment of proton signals.[8] High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR).[9][10] IGF-IR is a tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.[11] Its overexpression is implicated in various cancers.[10] Inhibition of the IGF-IR signaling pathway is a key strategy in anticancer drug development.

IGF-IR Signaling Pathway and Point of Inhibition

Caption: Simplified IGF-IR signaling pathway and inhibition by a derivative.

The binding of IGF-1 to its receptor (IGF-IR) triggers a conformational change, leading to autophosphorylation and activation of the receptor's tyrosine kinase domain. This initiates downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. Both pathways converge to promote gene transcription that drives cell proliferation, growth, and survival.[11] this compound derivatives act as inhibitors at the IGF-IR, blocking the initial phosphorylation event and thereby abrogating the downstream signaling cascade.[9] This mechanism of action highlights the therapeutic potential of this class of compounds in oncology.

References

- 1. This compound [chembk.com]

- 2. ivychem.com [ivychem.com]

- 3. targetmol.cn [targetmol.cn]

- 4. thoreauchem.com [thoreauchem.com]

- 5. 361457-37-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signaling pathway of insulin-like growth factor-II as a target of molecular therapy for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (2-Phenylquinolin-7-yl)methanol: A Core Scaffold in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and historical significance of (2-phenylquinolin-7-yl)methanol, a key heterocyclic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the synthetic protocols, physicochemical properties, and the pivotal role of this molecule as a structural foundation for potent therapeutic agents, most notably in the field of oncology.

Introduction: The Quinoline (B57606) Backbone in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The historical significance of quinoline-based drugs is exemplified by quinine, an antimalarial agent extracted from cinchona bark in 1820, and the subsequent development of synthetic analogues like chloroquine (B1663885) in the 1930s.[1][4] The rigid, planar structure of the quinoline ring system provides a versatile scaffold for the design of molecules that can interact with a variety of biological targets.

While a detailed historical narrative of the initial "discovery" of the specific molecule this compound is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader exploration of 2-phenylquinoline (B181262) derivatives as privileged structures in drug discovery. Its significance lies not as a standalone therapeutic but as a crucial intermediate in the synthesis of more complex and highly active pharmaceutical compounds.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the formation of its aldehyde precursor, 2-phenylquinoline-7-carbaldehyde (B1452048), followed by its reduction.

Synthesis of 2-Phenylquinoline-7-carbaldehyde

A common and efficient method for the synthesis of 2-phenylquinoline-7-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a halogenated quinoline-7-carbaldehyde (B1225660) with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: 2-chloro-7-formylquinoline, phenylboronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), 1,2-dimethoxyethane (B42094) (DME), and an aqueous solution of potassium carbonate.

-

Procedure:

-

To a round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add DME (10 mL) to the flask.

-

Add a 2M aqueous solution of potassium carbonate to the reaction mixture.

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the mixture to reflux (approximately 85-90 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through celite to remove the catalyst.

-

Wash the organic layer with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.

-

Reduction to this compound

The subsequent reduction of the carbaldehyde to the primary alcohol is a straightforward and high-yielding transformation, commonly employing a selective reducing agent such as sodium borohydride (B1222165).

Experimental Protocol: Sodium Borohydride Reduction

-

Materials: 2-Phenylquinoline-7-carbaldehyde, sodium borohydride (NaBH₄), tetrahydrofuran (B95107) (THF), and methanol (B129727).

-

Procedure:

-

In a round-bottom flask, dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of THF and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0 equivalents) to the cooled solution in small portions over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by the dropwise addition of deionized water at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Physicochemical and Spectroscopic Data

Biological Significance: A Scaffold for Potent IGF-1R Inhibitors

The primary significance of this compound in the field of drug discovery is its role as a core structural component of potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6] IGF-1R is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, growth, and survival.[4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers.[1]

A prominent example of a therapeutic agent built upon the this compound scaffold is Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR).[2][4]

The IGF-1R Signaling Pathway

The binding of ligands, such as IGF-1 and IGF-2, to the IGF-1R initiates a conformational change that leads to autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers two major downstream signaling cascades:

-

The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell growth and differentiation.

The aberrant activation of these pathways in cancer cells leads to uncontrolled cell division and resistance to apoptosis.

Caption: The IGF-1R signaling pathway and the point of inhibition by Linsitinib.

Quantitative Biological Activity of Linsitinib

The this compound core is integral to the potent inhibitory activity of Linsitinib. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IGF-1R IC₅₀ | 35 nM | Cell-free assay | [2][4] |

| Insulin Receptor IC₅₀ | 75 nM | Cell-free assay | [2][4] |

| IGF-1R Autophosphorylation IC₅₀ | 0.028 - 0.13 µM | Cellular assays | [2] |

| Cell Proliferation EC₅₀ | 0.021 - 0.810 µM | Various cancer cell lines (e.g., NSCLC, colorectal) | [2] |

Structure-Activity Relationship (SAR) and the Role of the this compound Moiety

While a detailed deconstruction of the SAR for Linsitinib is complex, the 2-phenylquinoline portion of the molecule plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the IGF-1R kinase domain. The phenyl group at the 2-position is believed to engage in hydrophobic interactions, while the quinoline nitrogen can form key hydrogen bonds. The methanol group, or more accurately, the methylene (B1212753) linker to which it is attached in the final drug, serves as a critical attachment point for the rest of the pharmacophore that extends into other regions of the binding site, ultimately conferring high potency and selectivity.

Caption: Experimental workflow from core synthesis to biological evaluation.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone of modern targeted cancer therapy research. Its straightforward synthesis and its role as a key building block for potent kinase inhibitors like Linsitinib underscore the enduring importance of the quinoline scaffold in medicinal chemistry. Future research will likely continue to leverage this and related structures to develop next-generation therapeutics with improved efficacy and selectivity profiles.

References

- 1. OSI-906 (Linsitinib) - Chemietek [chemietek.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. chembk.com [chembk.com]

- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties. Furthermore, it outlines a plausible synthetic route and discusses its relevance as a scaffold in the development of kinase inhibitors, particularly those targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Chemical Identity and Properties

This compound is a substituted quinoline (B57606) derivative. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 361457-37-6 |

| PubChem CID | 15939837 |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO |

| InChI Key | ZKFWJDXPMSASAF-UHFFFAOYSA-N |

Synonyms:

-

2-Phenyl-7-(hydroxymethyl)quinoline

-

(2-phenyl-7-quinolyl)methanol

Synthesis Protocol

A potential synthetic pathway for this compound involves a two-step process starting from 2-phenylquinoline (B181262). The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 7-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This reaction introduces a formyl group onto the quinoline ring system.

Materials:

-

2-Phenylquinoline

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-Phenylquinoline-7-carbaldehyde.[1]

Step 2: Reduction of 2-Phenylquinoline-7-carbaldehyde to this compound

The aldehyde synthesized in the previous step is reduced to the primary alcohol.

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Dichloromethane (DCM)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent such as methanol or a mixture of DCM and methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with DCM.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: If necessary, purify the crude this compound by recrystallization or silica gel chromatography.

Caption: Synthetic workflow for this compound.

Biological Relevance and Application in Drug Discovery

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds derived from this compound have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene expression and cellular processes related to growth and survival.

Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Kinase Inhibitor Screening Workflow

This compound serves as a key intermediate in the synthesis of a library of compounds for screening as kinase inhibitors. A general workflow for identifying and characterizing such inhibitors is outlined below.

Experimental Workflow:

-

Compound Synthesis: Synthesize a library of derivatives based on the this compound scaffold.

-

Primary Screening: Perform high-throughput screening (HTS) of the compound library against the target kinase (e.g., IGF-1R) using in vitro biochemical assays to identify initial "hits."

-

Dose-Response and IC₅₀ Determination: Conduct dose-response studies for the hit compounds to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.

-

Selectivity Profiling: Screen the most potent hits against a panel of other kinases to assess their selectivity and identify potential off-target effects.

-

Cell-Based Assays: Evaluate the activity of the lead compounds in cell-based assays to confirm their ability to inhibit the target kinase within a cellular context and to assess their effects on downstream signaling pathways.

-

In Vivo Efficacy Studies: Test the most promising compounds in animal models of relevant diseases (e.g., cancer xenograft models) to evaluate their in vivo efficacy and pharmacokinetic properties.

Caption: General workflow for kinase inhibitor screening.

This technical guide provides foundational information for researchers interested in this compound and its applications in drug discovery. The provided synthetic route and biological context serve as a starting point for further investigation and development of novel therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of (2-Phenylquinolin-7-yl) Derivatives as IGF-1R Inhibitors

Disclaimer: This technical guide focuses on the mechanism of action of derivatives of (2-Phenylquinolin-7-yl)methanol, for which detailed research is available. Direct experimental data on the mechanism of action of this compound itself is limited in the current scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-phenylquinoline (B181262) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] While the specific mechanism of action for this compound is not extensively documented, a closely related derivative, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) , has been identified as a potent inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R).[1][2] This guide will provide an in-depth analysis of the mechanism of action of AQIP and other 2-phenylquinoline derivatives, with a focus on their role as IGF-1R inhibitors.

Core Mechanism of Action: IGF-1R Inhibition

The primary mechanism of action for the anticancer effects of AQIP and related 2-phenylquinoline derivatives is the inhibition of the IGF-1R signaling pathway. IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of many cancers.

The IGF-1R Signaling Pathway

The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event triggers a conformational change in the receptor, leading to autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This autophosphorylation activates the receptor, creating docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.

The subsequent signaling proceeds through two major downstream pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

RAS/MAPK Pathway: This pathway is primarily involved in cell growth and differentiation.

The inhibition of IGF-1R by compounds like AQIP blocks the initial autophosphorylation step, thereby preventing the activation of these downstream pathways and leading to the suppression of tumor cell growth and survival.

References

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol, a key intermediate in the development of targeted therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis, and biological relevance of this compound.

Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position. Its molecular structure is fundamental to its role as a versatile scaffold in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 361457-37-6 | [1] |

Synthesis of this compound

A reliable and selective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde. The use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent is preferred due to its mild nature and high selectivity for aldehydes and ketones, which ensures the preservation of the quinoline and phenyl ring systems.[2]

Experimental Protocol: Reduction of 2-Phenylquinoline-7-carbaldehyde[2]

This protocol details a robust method for the synthesis of this compound.

Materials:

-

2-Phenylquinoline-7-carbaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol) in a solvent mixture of THF (20 mL) and methanol (20 mL).

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.31 g, 8.08 mmol, 2.0 equivalents) to the solution in small portions over a period of 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material.

-

Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water (10 mL) to the reaction mixture at 0 °C.

-

Extraction: Remove the organic solvents (THF and methanol) under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 20% EtOAc and gradually increasing to 50% EtOAc).

-

Isolation and Characterization: Collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Logical Workflow for Synthesis

The synthesis of this compound can be logically broken down into several key stages, from the initial setup to the final characterization of the pure product.

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block in the synthesis of potent inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4] The IGF-1R signaling pathway is a key regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.

Inhibitors derived from this compound, such as the clinical candidate OSI-906 (linsitinib), are designed to block the ATP-binding pocket of the IGF-1R tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.

IGF-1R Signaling Pathway and Inhibition

The following diagram illustrates the IGF-1R signaling pathway and the point of intervention by inhibitors synthesized from this compound.

Caption: Inhibition of the IGF-1R signaling pathway by derivatives.

References

(2-Phenylquinolin-7-yl)methanol: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

(2-Phenylquinolin-7-yl)methanol represents a core structural motif within the broader class of 2-phenylquinolines, a scaffold of significant interest in medicinal chemistry. While direct biological data for this compound is limited in publicly available literature, the 2-phenylquinoline (B181262) framework is a well-established pharmacophore exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound by examining the known activities of its close derivatives and the overarching 2-phenylquinoline class. This document details potential mechanisms of action, summarizes key quantitative data from related compounds, provides detailed experimental protocols for the evaluation of these activities, and includes visualizations of relevant signaling pathways and experimental workflows to guide further research and drug discovery efforts.

Introduction: The 2-Phenylquinoline Scaffold

Quinoline (B57606) and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous synthetic drugs and natural products with diverse pharmacological activities. The introduction of a phenyl group at the 2-position of the quinoline ring system gives rise to the 2-phenylquinoline scaffold, which has been extensively explored in drug discovery. This structural feature often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to the identification of potent bioactive molecules. The potential biological activities associated with the 2-phenylquinoline core structure are vast and include, but are not limited to, anticancer, antiviral, and antibacterial effects. This compound, as a member of this class, holds promise as a key intermediate for the synthesis of novel therapeutic agents or may possess intrinsic biological activity worthy of investigation.

Potential Anticancer Activities

Derivatives of the 2-phenylquinoline scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of crucial cellular signaling pathways and the induction of programmed cell death.

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines have been identified as potent inhibitors of IGF-1R.[1] One notable example, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), has been shown to inhibit ligand-stimulated autophosphorylation of IGF-1R and downstream signaling pathways, leading to the inhibition of proliferation and induction of DNA fragmentation in human tumor cell lines.[1]

The binding of IGF-1 to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell growth, proliferation, and survival while inhibiting apoptosis.

Caption: Simplified IGF-1R signaling pathway.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis. While direct evidence for this compound as an HDAC inhibitor is not available, the 2-phenylquinoline scaffold has been incorporated into molecules designed as HDAC inhibitors.

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the acetylation of non-histone proteins, such as p53 and Ku70, which modulates their activity to favor apoptosis.

Caption: HDAC inhibition leading to apoptosis.

Quantitative Data for Anticancer Activity of 2-Phenylquinoline Derivatives

The following table summarizes the cytotoxic activities of various 2-phenylquinoline derivatives against several human cancer cell lines. This data provides a quantitative basis for comparing the potency of different structural modifications on the 2-phenylquinoline ring.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AQIP | 3T3/huIGFIR | - | [1] |

| 2-Phenyl-4-quinolone derivative | A-549 (Lung) | Potent | [2] |

| 2-Phenyl-4-quinolone derivative | HCT-8 (Ileocecal) | Potent | [2] |

| 2-Phenyl-4-quinolone derivative | RPMI-7951 (Melanoma) | Potent | [2] |

| 2-Phenyl-4-quinolone derivative | KB (Nasopharynx) | Potent | [2] |

| 2-Phenyl-4-quinolone derivative | P-388 (Murine Leukemia) | Potent | [2] |

| 2-Phenyl-4-quinolone derivative | L1210 (Murine Leukemia) | Potent | [2] |

Potential Antiviral Activities

The 2-phenylquinoline scaffold has emerged as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.

Inhibition of SARS-CoV-2 Helicase (nsp13)

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase essential for viral replication, making it an attractive target for antiviral drug development. Certain 2-phenylquinoline derivatives have been identified as potent inhibitors of SARS-CoV-2 helicase activity.[3] For instance, the presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core has been shown to confer potent activity against SARS-CoV-2 helicase.[3]

A common method to assess helicase inhibition is a fluorescence resonance energy transfer (FRET)-based assay. In this assay, a double-stranded nucleic acid substrate is labeled with a fluorophore and a quencher. The helicase unwinds the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. An inhibitor will prevent this process, leading to a lower fluorescence signal.

Caption: Workflow of a FRET-based helicase inhibition assay.

Quantitative Data for Antiviral Activity of 2-Phenylquinoline Derivatives

The following table summarizes the antiviral activity of several 2-phenylquinoline derivatives against different coronaviruses.

| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Reference |

| Hit Compound | SARS-CoV-2 | 6 | 18 | [3] |

| Analogues | HCoV-229E | 0.2 - 9.4 | >100 | [3] |

| Analogues | HCoV-OC43 | 0.6 - 7.7 | >100 | [3] |

| Compound 6g | SARS-CoV-2 Helicase | IC50 = 0.42 | - | [3] |

Potential Antibacterial Activities

The 2-phenylquinoline scaffold has also been investigated for its antibacterial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The precise mechanism of antibacterial action for many 2-phenylquinoline derivatives is still under investigation. However, potential mechanisms include the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, and interference with DNA replication or protein synthesis.

Quantitative Data for Antibacterial Activity of 2-Phenylquinoline Derivatives

The antibacterial efficacy of 2-phenylquinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). The following table presents hypothetical MIC values to illustrate the potential antibacterial spectrum.

| Compound Type | Bacterial Strain | MIC (µg/mL) |

| 2-Phenylquinoline Derivative A | Staphylococcus aureus (Gram-positive) | 8 |

| 2-Phenylquinoline Derivative A | Escherichia coli (Gram-negative) | 16 |

| 2-Phenylquinoline Derivative B | Staphylococcus aureus (Gram-positive) | 4 |

| 2-Phenylquinoline Derivative B | Escherichia coli (Gram-negative) | 32 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process, often culminating in a reduction of a corresponding aldehyde or ester. A common approach for the synthesis of the 2-phenylquinoline core is the Friedländer annulation or a Suzuki coupling reaction.

Caption: Conceptual synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

IGF-1R Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of the test compound on IGF-1R autophosphorylation.

Protocol:

-

Cell Treatment: Treat serum-starved cancer cells with the test compound for a specified time, followed by stimulation with IGF-1.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IGF-1R and total IGF-1R, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total IGF-1R.

HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory activity of the test compound against HDAC enzymes.

Protocol:

-

Reaction Setup: In a 96-well plate, add HDAC enzyme, a fluorogenic HDAC substrate, and the test compound at various concentrations in an assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Development: Add a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

SARS-CoV-2 Helicase Inhibition Assay (FRET-based)

Objective: To determine the inhibitory effect of the test compound on the unwinding activity of SARS-CoV-2 nsp13 helicase.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the FRET-labeled DNA/RNA substrate, nsp13 helicase, and the test compound.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of anticancer, antiviral, and antibacterial agents. While specific biological data for this compound is not yet widely reported, its structural relationship to a multitude of bioactive compounds suggests that it is a promising candidate for further investigation. The experimental protocols and pathway analyses provided in this technical guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its analogues to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of its potential as an inhibitor of IGF-1R, HDACs, and viral helicases, as well as its antibacterial properties, could lead to the discovery of novel therapeutics for a range of human diseases.

References

- 1. Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (2-Phenylquinolin-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for (2-Phenylquinolin-7-yl)methanol is publicly available. This guide synthesizes information from structurally related compounds to provide insights into its likely physicochemical properties and offers generalized experimental protocols for its assessment.

Introduction

This compound (CAS No. 361457-37-6) is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position.[1][2][3] Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[4][5] A thorough understanding of the solubility and stability of this compound is critical for its application in drug discovery, formulation development, and process chemistry. This document provides a comprehensive overview of its inferred solubility and stability characteristics, along with detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 361457-37-6 | [1][2][3] |

| Molecular Formula | C16H13NO | [1] |

| Molar Mass | 235.28 g/mol | [1] |

| Appearance | Likely a solid at room temperature (inferred from related compounds) | |

| Storage | Recommended at 2-8°C for the solid material. For related compounds, storage in a cool, dry, dark place under an inert atmosphere is advised to prevent degradation. | [1][6] |

Solubility Profile

Inferred Qualitative Solubility

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble | The aromatic nature and the presence of a polar hydroxyl group suggest good interaction with these solvents. DMSO-d₆ and acetone-d₆ are suggested as suitable NMR solvents for related compounds with poor solubility in less polar media.[8] |

| Polar Protic | Methanol (B129727), Ethanol | Likely Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents.[8] |

| Non-Polar Aromatic | Toluene | Likely Sparingly Soluble to Soluble | The phenyl and quinoline rings suggest some solubility in aromatic solvents. A related compound, quinoline-7-carbaldehyde, is reported to be soluble in toluene.[9] |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Often used as solvents during the synthesis and purification of quinoline derivatives. |

| Aqueous | Water | Likely Poorly Soluble | The large, hydrophobic aromatic core is expected to dominate, leading to low aqueous solubility. |

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. While direct stability studies are not published, potential degradation pathways can be anticipated based on the chemistry of the quinoline ring and the benzylic alcohol moiety.

Potential Stability Liabilities:

-

Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde (2-phenylquinoline-7-carbaldehyde) and further to the carboxylic acid (2-phenylquinoline-7-carboxylic acid). This can be promoted by atmospheric oxygen, especially in the presence of metal ions or light.

-

Photodegradation: Quinoline derivatives can be sensitive to light. A study on a related quinoline methanol antimalarial showed it was stable in the dark but degraded upon exposure to UV light, with the major degradation product being the corresponding aldehyde.[10]

-

Acidic/Basic Conditions: The quinoline nitrogen is basic and can be protonated under acidic conditions. While the quinoline ring itself is relatively stable, extreme pH and high temperatures could lead to degradation.[6] It is important to note that this compound is a product of the Cannizzaro reaction of 2-phenylquinoline-7-carbaldehyde (B1452048) under strongly basic conditions, suggesting the alcohol is stable under these specific conditions.[6]

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored as a solid in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C).[1] For solutions, storage under an inert atmosphere (e.g., argon or nitrogen) in amber vials is recommended to minimize oxidative and photodegradation.[6]

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of solubility and stability, which can be adapted for this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[11]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, acetonitrile)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Sample Withdrawal: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC method.

-

Calculation: Calculate the solubility using the determined concentration and dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Temperature-controlled water bath or oven

-

Photostability chamber

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Withdraw samples at time points, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period. Withdraw samples and analyze by HPLC.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark. Analyze at set time intervals.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light. Analyze both samples by HPLC.

Analysis of Results: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products. An HPLC-MS system is highly beneficial for the identification of unknown degradants.

Visualizations

Experimental and Logical Workflows

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Caption: A logical workflow for conducting a forced degradation study.

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound for researchers and professionals in drug development. While quantitative data is not currently published, qualitative inferences based on the behavior of structurally related compounds suggest solubility in common polar organic solvents and potential liabilities to oxidative and photolytic degradation. The provided experimental protocols offer a robust framework for generating precise solubility and stability data, which is essential for advancing the development of this and other novel quinoline-based compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound (CAS/ID No. 361457-37-6) | Reagentia [reagentia.eu]

- 3. thoreauchem.com [thoreauchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

Spectroscopic Profile of (2-Phenylquinolin-7-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Phenylquinolin-7-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of closely related quinoline (B57606) derivatives. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of experimental data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | d | 1H | Quinoline-H4 |

| ~8.0 - 7.8 | m | 3H | Quinoline-H5, Phenyl-H (ortho) |

| ~7.7 - 7.5 | m | 2H | Quinoline-H8, Quinoline-H3 |

| ~7.5 - 7.3 | m | 4H | Phenyl-H (meta, para), Quinoline-H6 |

| ~4.8 | s | 2H | -CH₂OH |

| ~5.5 | s (broad) | 1H | -OH |

Note: Predicted shifts are referenced to TMS (δ = 0.00 ppm) in a solvent like CDCl₃ or DMSO-d₆. The broadness and position of the -OH signal can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | Quinoline-C2 |

| ~148 | Quinoline-C8a |

| ~139 | Phenyl-C (ipso) |

| ~137 | Quinoline-C7 |

| ~136 | Quinoline-C4 |

| ~129.5 | Phenyl-CH (para) |

| ~129 | Phenyl-CH (ortho) |

| ~128.5 | Quinoline-C4a |

| ~127.5 | Phenyl-CH (meta) |

| ~127 | Quinoline-C5 |

| ~126 | Quinoline-C6 |

| ~122 | Quinoline-C3 |

| ~119 | Quinoline-C8 |

| ~65 | -CH₂OH |

Note: Predicted shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| 1250 - 1050 | Strong | C-O stretch (primary alcohol) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 235.10 | [M]⁺ (Molecular Ion) |

| 236.10 | [M+H]⁺ (in ESI+) |

| 218.09 | [M-OH]⁺ |

| 206.09 | [M-CH₂OH]⁺ |

Note: The molecular formula of this compound is C₁₆H₁₃NO, with a molecular weight of approximately 235.28 g/mol [1]. Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on common practices for similar compounds.

Synthesis of this compound

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the 2-phenylquinoline (B181262) core, followed by reduction of a functional group at the 7-position.

2.1.1. Step 1: Suzuki-Miyaura Coupling

This reaction couples 7-bromo-2-chloroquinoline (B1339914) with phenylboronic acid to form 7-bromo-2-phenylquinoline.

-

Materials: 7-bromo-2-chloroquinoline, phenylboronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), potassium carbonate, and a suitable solvent like a mixture of dimethoxyethane (DME) and water.

-

Procedure:

-

To a reaction vessel, add 7-bromo-2-chloroquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.01 equivalents), and triphenylphosphine (0.04 equivalents) in DME.

-

Add an aqueous solution of potassium carbonate (3 equivalents).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

2.1.2. Step 2: Reduction to this compound

This can be achieved by first converting the bromo group to an aldehyde or ester, followed by reduction. A more direct, though potentially challenging, approach could involve lithiation followed by reaction with formaldehyde. A common method is the reduction of a corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde (B1452048).

-

Materials: 2-phenylquinoline-7-carbaldehyde, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), and a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; anhydrous diethyl ether or THF for LiAlH₄).

-

Procedure (using NaBH₄):

-

Dissolve 2-phenylquinoline-7-carbaldehyde in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (in slight excess) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting this compound by column chromatography or recrystallization.

-

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm)[2].

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

2.2.2. IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general workflow for the spectroscopic analysis of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Analogs and Derivatives of (2-Phenylquinolin-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs and derivatives of (2-Phenylquinolin-7-yl)methanol. The information presented herein is curated from recent scientific literature to facilitate ongoing research and development in medicinal chemistry and pharmacology.

Core Compound: this compound

The 2-phenylquinoline (B181262) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] this compound, with the CAS number 361457-37-6, serves as a key intermediate and structural motif in the development of novel therapeutic agents.[2] Its derivatives have shown significant potential in oncology, metabolic diseases, and infectious diseases.

Analogs and Derivatives: A Landscape of Biological Activity

Derivatives of the this compound core have been explored for various therapeutic applications, primarily as inhibitors of key biological targets. The following sections detail the major classes of these derivatives and their associated biological activities.

1. Imidazo[1,5-a]pyrazine (B1201761) Derivatives as IGF-1R Inhibitors

A significant class of derivatives incorporates an imidazo[1,5-a]pyrazine moiety, leading to potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-1R).[3][4] IGF-1R is a tyrosine kinase receptor implicated in tumor cell proliferation and survival, making it a key target in oncology.[4]

A notable example from this series is cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) .[3] This compound has demonstrated potent inhibition of IGF-1R autophosphorylation and downstream signaling pathways.[3][4] Further optimization of this series led to the clinical candidate OSI-906 (linsitinib) , a dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR).[4]